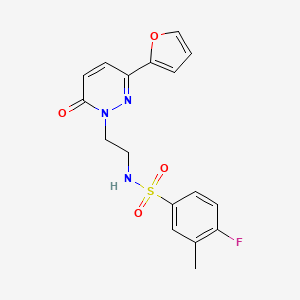

4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

CAS No.: 946212-75-5

Cat. No.: VC4953801

Molecular Formula: C17H16FN3O4S

Molecular Weight: 377.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946212-75-5 |

|---|---|

| Molecular Formula | C17H16FN3O4S |

| Molecular Weight | 377.39 |

| IUPAC Name | 4-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C17H16FN3O4S/c1-12-11-13(4-5-14(12)18)26(23,24)19-8-9-21-17(22)7-6-15(20-21)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3 |

| Standard InChI Key | PLQVUNHKJMOBRD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F |

Introduction

The compound 4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic molecule that combines elements of pyridazine, furan, and benzenesulfonamide. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridazinone core, the introduction of the furan moiety, and the attachment of the benzenesulfonamide group. Common catalysts used in similar syntheses include palladium-based systems, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

Synthesis Steps

-

Formation of Pyridazinone Core: This involves the condensation of appropriate precursors to form the pyridazinone ring.

-

Introduction of Furan Moiety: This step may involve a nucleophilic substitution or a cross-coupling reaction to attach the furan ring.

-

Attachment of Benzenesulfonamide Group: This typically involves a nucleophilic substitution reaction where the ethyl chain is linked to the benzenesulfonamide.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including anti-proliferative effects and modulation of cellular pathways . The presence of a fluorine atom and the sulfonamide group may enhance the compound's ability to interact with biological targets.

Biological Activity

| Compound Feature | Potential Biological Activity |

|---|---|

| Pyridazinone Ring | Anti-proliferative effects |

| Furan Moiety | Modulation of cellular pathways |

| Fluorine Atom | Enhanced bioavailability |

| Benzenesulfonamide | Interaction with enzymes or receptors |

Research Findings

While specific research findings on 4-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide are not readily available, compounds with similar structures have shown promise in medicinal chemistry. For instance, pyridazinone-derived compounds have been studied for their role in modulating cell proliferation and treating diseases like cancer .

Future Directions

Further research is needed to fully explore the potential of this compound. This includes:

-

In Vitro Studies: To assess its biological activity and potential toxicity.

-

In Vivo Studies: To evaluate its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume